molecular formula C12H13BrN2O3S2 B2779873 4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide CAS No. 620590-30-9

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide

Cat. No.: B2779873
CAS No.: 620590-30-9
M. Wt: 377.27
InChI Key: SBGJTNORRXFPGQ-UHFFFAOYSA-N
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Description

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide is a complex organic compound characterized by the presence of a bromine atom, a benzamide group, and a dioxidotetrahydrothiophene moiety

Preparation Methods

The synthesis of 4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

Properties

IUPAC Name

4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S2/c13-9-3-1-8(2-4-9)11(16)15-12(19)14-10-5-6-20(17,18)7-10/h1-4,10H,5-7H2,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJTNORRXFPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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